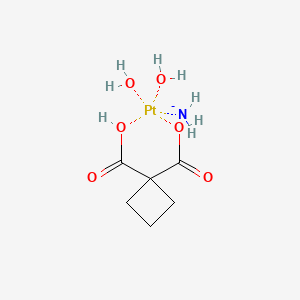
3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers) is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two hydroxyl groups and a phenyl group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-4-phenylbutanoic Acid can be achieved through several methods. One common approach involves the hydroxylation of 4-phenylbutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of 3,4-Dihydroxy-4-phenylbutanoic Acid often involves large-scale chemical synthesis using optimized reaction conditions. The process may include the use of catalysts and specific reagents to enhance yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired diastereomeric mixture.
化学反应分析
Types of Reactions
3,4-Dihydroxy-4-phenylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dioxo-4-phenylbutanoic acid, while reduction could produce 3,4-dihydroxy-4-phenylbutanol.
科学研究应用
3,4-Dihydroxy-4-phenylbutanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3,4-Dihydroxy-4-phenylbutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules. This interaction can influence various biochemical processes and pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-4-phenylbutanoic Acid
- 4-Phenylbutanoic Acid
- 3,4-Dihydroxybenzoic Acid
Uniqueness
3,4-Dihydroxy-4-phenylbutanoic Acid is unique due to the presence of two hydroxyl groups and a phenyl group on the butanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and form specific products makes it valuable in research and industrial applications.
属性
分子式 |
C6H14NO6Pt- |
|---|---|
分子量 |
391.26 g/mol |
IUPAC 名称 |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum;dihydrate |
InChI |
InChI=1S/C6H8O4.H2N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;/h1-3H2,(H,7,8)(H,9,10);3*1H2;/q;-1;;; |
InChI 键 |
WCDNWHGMPOJSHF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(=O)O)C(=O)O.[NH2-].O.O.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
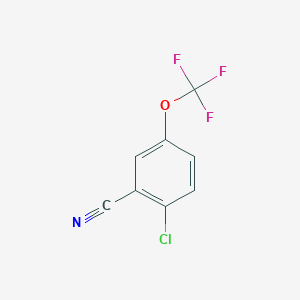
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
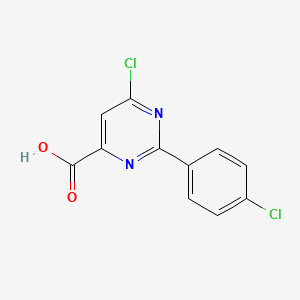
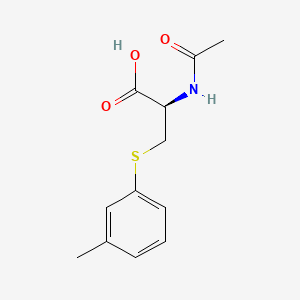
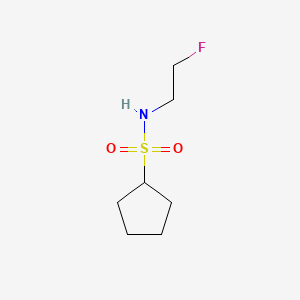


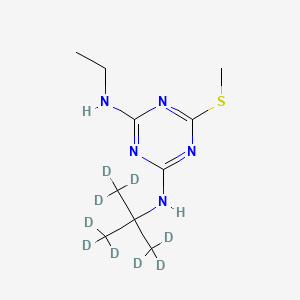
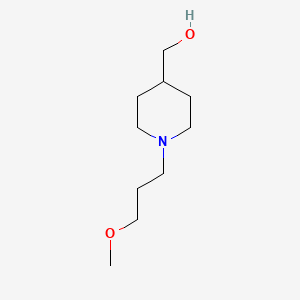
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)

